Dexmethylphenidate

Catalog No.
S599965
CAS No.
40431-64-9
M.F
C14H19NO2
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexmethylphenidate

CAS Number

40431-64-9

Product Name

Dexmethylphenidate

IUPAC Name

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1

InChI Key

DUGOZIWVEXMGBE-CHWSQXEVSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Synonyms

Dexmethylphenidate, Dexmethylphenidate Hydrochloride, Focalin, Focalin XR, Hydrochloride, Dexmethylphenidate, XR, Focalin

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2

Description

The exact mass of the compound Dexmethylphenidate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Fatigue in Medical Conditions

Dexmethylphenidate's ability to increase alertness and focus has led to exploring its use in managing fatigue associated with certain medical conditions. One area of interest is chemotherapy-induced fatigue (CIF). Studies suggest D-MPH can significantly improve cognitive function and reduce fatigue in cancer patients undergoing chemotherapy [].

Another area of exploration is fatigue related to sarcoidosis. A study demonstrated that D-MPH treatment led to a substantial improvement in fatigue scores for patients with sarcoidosis [].

Understanding Cognitive Function

Due to its effects on dopamine and norepinephrine levels in the brain, researchers are exploring Dexmethylphenidate's potential to improve specific cognitive functions. Studies have investigated its impact on:

  • Working Memory: D-MPH may enhance working memory, a crucial cognitive function for tasks requiring temporary information storage and manipulation [].
  • Executive Function: Research suggests D-MPH can improve executive function, which encompasses skills like planning, decision-making, and self-control [].

Dexmethylphenidate is a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). It is the d-enantiomer of methylphenidate, which means it possesses a specific three-dimensional arrangement of atoms that contributes to its pharmacological activity. Dexmethylphenidate is marketed under various brand names, including Focalin and Focalin XR. It is recognized for its enhanced efficacy compared to the racemic mixture of methylphenidate, making it a preferred choice in clinical settings for managing ADHD symptoms in patients aged five years and older .

The chemical formula for dexmethylphenidate is C₁₄H₁₉NO₂, and it has a molecular weight of approximately 233.31 g/mol. The compound is characterized by its ability to inhibit the reuptake of norepinephrine and dopamine, neurotransmitters that play critical roles in attention and behavior regulation .

Dexmethylphenidate primarily undergoes metabolic reactions in the liver, where it is converted into inactive metabolites, including ritalinic acid. This process occurs through hydrolysis by carboxylesterase 1A1. Other minor metabolic pathways yield additional inactive metabolites such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate . The compound does not significantly inhibit cytochrome P450 isoenzymes, suggesting a lower risk of drug-drug interactions compared to other stimulants .

Dexmethylphenidate acts primarily as a norepinephrine-dopamine reuptake inhibitor. By blocking the sodium-dependent dopamine transporter and norepinephrine transporter, it increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing catecholaminergic neurotransmission. This mechanism is particularly effective in areas of the brain associated with attention and impulse control, such as the striatum and prefrontal cortex . The pharmacokinetics of dexmethylphenidate indicate that it reaches maximum plasma concentration within 1 to 1.5 hours after oral administration, with a bioavailability ranging from 11% to 52% depending on individual metabolism .

The synthesis of dexmethylphenidate involves several steps, typically starting from methylphenidate. The process may include:

  • Resolution of Methylphenidate: The racemic methylphenidate can be separated into its enantiomers using chiral chromatography or other resolution techniques.
  • Chemical Modification: The d-threo form can be purified through crystallization or other purification methods.
  • Final Formulation: The purified dexmethylphenidate can then be formulated into various dosage forms such as tablets or capsules for therapeutic use .

Dexmethylphenidate is primarily used for the treatment of ADHD but has also been explored for other conditions such as narcolepsy. Its efficacy in improving attention span and reducing impulsivity makes it a valuable tool in both pediatric and adult populations. The drug's formulation allows for both immediate-release and extended-release options, catering to different patient needs .

Dexmethylphenidate may interact with several medications, particularly those affecting blood pressure or other central nervous system stimulants. Co-administration with monoamine oxidase inhibitors can lead to severe hypertensive crises or serotonin syndrome, necessitating careful monitoring and potential dose adjustments . Additionally, concurrent use with alcohol may increase plasma levels of dexmethylphenidate due to hepatic interactions, although this metabolite (ethylphenidate) has reduced potency compared to its parent compound .

Several compounds share structural similarities or pharmacological effects with dexmethylphenidate. These include:

CompoundDescriptionUnique Features
MethylphenidateA racemic mixture used for ADHD treatmentContains both d- and l-enantiomers; less potent than dexmethylphenidate
LisdexamfetamineA prodrug converted to dextroamphetamineProvides longer duration of action; less abuse potential
DextroamphetamineA stimulant used for ADHD and narcolepsyDirectly stimulates release of dopamine; more potent than methylphenidate
AmphetamineA central nervous system stimulantBroader spectrum of action; higher potential for abuse
Ritalinic AcidAn inactive metabolite of methylphenidateLacks stimulant effects; primarily excreted in urine

Dexmethylphenidate's uniqueness lies in its specific enantiomeric composition, which enhances its potency and reduces side effects compared to other stimulants like racemic methylphenidate .

Physical Description

Solid

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.141578849 g/mol

Monoisotopic Mass

233.141578849 g/mol

Heavy Atom Count

17

Melting Point

>203

UNII

M32RH9MFGP

Drug Indication

Dexmethylphenidate is used as a treatment for ADHD, ideally in conjunction with psychological, educational, behavioral or other forms of treatment.
FDA Label

Mechanism of Action

Methylphenidate inhibits dopamine and norepinephrine reuptake transporters in synapses, especially in the thalamus and striatum. One study shows no detectable difference in the caudal prefrontal cortex of treated or untreated monkeys, though multiple rat studies show activity on the prefrontal cortex. Imaging of human brains after administration of methylphenidate shows changes to blood flow of various regions of the brain including the striatum, supplementary motor area, and posterior parietal cortex.

Other CAS

40431-64-9

Absorption Distribution and Excretion

Taking dexmethylphenidate with or without food does not affect patients in a clinically relevant way. 90% of an oral dose is absorbed but as a result of hepatic first pass metabolism, oral bioavailability of dexmethylphenidate is 23% compared to l-methylphenidate with an oral bioavailability of 5%. Maximum concentration is generally reached in 1-1.5 hours.
Dexmethylphenidate is mainly eliminated renally. After 48 hours, 90% of the dose is collected in the urine and 3.3% is collected from feces.
2.65L/kg when administered intravenously.
0.40L/hr/kg following an intravenous dose and a renal clearance of 0.005L/hr/kg.

Metabolism Metabolites

Dexmethylphenidate is metabolised to the inactive metabolite ritalinic acid by carboxylesterase 1A1 in the liver. Other minor pathways metabolise dexmethylphenidate to the inactive metabolites 6-oxo-methylphenidate and p-hydroxy-methylphenidate which are de-esterified and conjugated into other unknown metabolites.

Wikipedia

Dexmethylphenidate
Tanespimycin

FDA Medication Guides

Focalin XR
Dexmethylphenidate Hydrochloride
CAPSULE, EXTENDED RELEASE;ORAL
NOVARTIS
10/13/2023

Biological Half Life

The mean terminal half life is approximately 2.2 hours. However other studies have shown 3.8-3.9 hours, or 5.96 hours after intravenous administration and 5.69 hours following an oral dose.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-02-18
Sun Z, Murry DJ, Sanghani SP, Davis WI, Kedishvili NY, Zou Q, Hurley TD, Bosron WF: Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. J Pharmacol Exp Ther. 2004 Aug;310(2):469-76. doi: 10.1124/jpet.104.067116. Epub 2004 Apr 13. [PMID:15082749]
Liu F, Minami H, Silva RR: Dexmethylphenidate hydrochloride in the treatment of attention deficit hyperactivity disorder. Neuropsychiatr Dis Treat. 2006 Dec;2(4):467-73. [PMID:19412495]
Modi NB, Wang B, Noveck RJ, Gupta SK: Dose-proportional and stereospecific pharmacokinetics of methylphenidate delivered using an osmotic, controlled-release oral delivery system. J Clin Pharmacol. 2000 Oct;40(10):1141-9. [PMID:11028253]
Kimko HC, Cross JT, Abernethy DR: Pharmacokinetics and clinical effectiveness of methylphenidate. Clin Pharmacokinet. 1999 Dec;37(6):457-70. doi: 10.2165/00003088-199937060-00002. [PMID:10628897]
Tremblay S, Pieper F, Sachs A, Joober R, Martinez-Trujillo J: The Effects of Methylphenidate (Ritalin) on the Neurophysiology of the Monkey Caudal Prefrontal Cortex. eNeuro. 2019 Mar 4;6(1). pii: eN-NWR-0371-18. doi: 10.1523/ENEURO.0371-18.2018. eCollection 2019 Jan-Feb. [PMID:30847388]

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